molecular formula C23H31N5O2 B5501837 4-{4-[4-(4-叔丁基苯甲酰)-1-哌嗪基]-2-嘧啶基}吗啉

4-{4-[4-(4-叔丁基苯甲酰)-1-哌嗪基]-2-嘧啶基}吗啉

货号 B5501837
分子量: 409.5 g/mol
InChI 键: RXQXIRWHVMSYRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" typically involves multi-step chemical reactions, including condensation, cyclization, and nucleophilic substitution processes. For example, compounds with morpholine and piperazine moieties are often synthesized through reactions involving amino acids, aldehydes, and secondary amines, providing a diverse range of derivatives with varying biological activities (Chiba et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide insights into the compound's geometric configuration, bond lengths, angles, and overall 3D architecture, essential for understanding its chemical behavior and interaction with biological systems. For instance, the structure of a morpholine derivative was elucidated by XRD, revealing its crystalline form and molecular conformation (Shanmugam et al., 2012).

科学研究应用

抗菌特性

哌嗪基恶唑烷酮衍生物在结构上与吗啉相关,其抗菌特性已被探索。这些化合物,包括像利奈唑胺这样的吗啉衍生物,已经显示出对革兰氏阳性病原体(如耐甲氧西林金黄色葡萄球菌 (MRSA))的有效活性,表明它们作为新型抗菌剂的潜力 (塔克等人,1998)

抗炎和镇痛剂

一系列从维斯那金酮和凯林酮衍生出的新型化合物,包含嘧啶和吗啉部分,已经显示出显著的抗炎和镇痛活性。这些化合物已经显示出有希望的 COX-2 选择性、镇痛和抗炎作用,使其作为治疗炎症和疼痛相关疾病的潜在治疗剂 (阿布哈舍姆等人,2020)

抗菌活性

具有吗啉和嘧啶结构的化合物已被合成并评估其抗菌活性。其中一些衍生物对各种微生物菌株显示出良好至中等的活性,表明它们在开发新的抗菌剂中具有潜在的效用 (贝克塔什等人,2010)

抗结核剂

具有附着吗啉和哌嗪的二苯并[b,d]噻吩-1,2,3-三唑已被研究其对结核分枝杆菌的抗分枝杆菌活性。这些化合物已经显示出有效的抑制活性,表明它们作为抗结核剂的潜力 (普利帕蒂等人,2016)

抗增殖活性

对新型苯并咪唑衍生物的研究,包括具有吗啉和嘧啶部分的衍生物,表明对各种癌细胞系具有显着的抗增殖活性。这些发现突出了此类化合物在癌症治疗中的潜力 (诺维卡等人,2015)

属性

IUPAC Name

(4-tert-butylphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)21(29)27-12-10-26(11-13-27)20-8-9-24-22(25-20)28-14-16-30-17-15-28/h4-9H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQXIRWHVMSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。